molecular formula C17H13NO2 B13751681 4-Anthracen-9-yloxyazetidin-2-one CAS No. 119005-16-2

4-Anthracen-9-yloxyazetidin-2-one

Cat. No.: B13751681
CAS No.: 119005-16-2
M. Wt: 263.29 g/mol
InChI Key: QEXCLGQAIKFFJJ-UHFFFAOYSA-N
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Description

4-Anthracen-9-yloxyazetidin-2-one is a compound that combines the structural features of anthracene and azetidinone. Anthracene is a tricyclic aromatic hydrocarbon known for its photophysical and photochemical properties, while azetidinone is a four-membered lactam ring that is often found in various biologically active molecules . The combination of these two moieties results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anthracen-9-yloxyazetidin-2-one typically involves the reaction of anthracene derivatives with azetidinone precursors. One common method is the cyclocondensation of anthracene-9-carbaldehyde with azetidinone under acidic conditions . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Anthracen-9-yloxyazetidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include anthraquinone derivatives, azetidine derivatives, and various substituted anthracene and azetidinone compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Anthracen-9-yloxyazetidin-2-one is unique due to the combination of the anthracene and azetidinone moieties, which confer both photophysical properties and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

119005-16-2

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-anthracen-9-yloxyazetidin-2-one

InChI

InChI=1S/C17H13NO2/c19-15-10-16(18-15)20-17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,16H,10H2,(H,18,19)

InChI Key

QEXCLGQAIKFFJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)OC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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